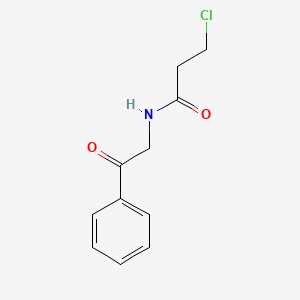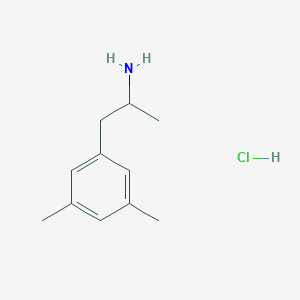
1-(3,5-Dimethylphenyl)propan-2-amine hydrochloride
Overview
Description
1-(3,5-Dimethylphenyl)propan-2-amine hydrochloride is a chemical compound with the molecular formula C11H18ClN and a molecular weight of 199.72 g/mol . It is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 1-(3,5-Dimethylphenyl)propan-2-amine hydrochloride typically involves the reaction of 3,5-dimethylbenzaldehyde with nitroethane to form 1-(3,5-dimethylphenyl)-2-nitropropene. This intermediate is then reduced using a suitable reducing agent such as lithium aluminum hydride (LiAlH4) to yield 1-(3,5-dimethylphenyl)propan-2-amine. The final step involves the addition of hydrochloric acid to form the hydrochloride salt .
Chemical Reactions Analysis
1-(3,5-Dimethylphenyl)propan-2-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Scientific Research Applications
1-(3,5-Dimethylphenyl)propan-2-amine hydrochloride is widely used in scientific research, including:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is used in studies related to neurotransmitter activity and receptor binding.
Medicine: It is investigated for its potential therapeutic effects and as a precursor for the synthesis of pharmaceutical compounds.
Mechanism of Action
The mechanism of action of 1-(3,5-Dimethylphenyl)propan-2-amine hydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors. It can modulate the activity of these receptors, leading to changes in neurotransmitter release and uptake. The compound may also influence various signaling pathways, resulting in its observed biological effects .
Comparison with Similar Compounds
1-(3,5-Dimethylphenyl)propan-2-amine hydrochloride can be compared with other similar compounds, such as:
- 1-(3,4-Dimethylphenyl)propan-2-amine hydrochloride
- 1-(3,5-Dimethoxyphenyl)propan-2-amine hydrochloride
- 1-(3,5-Dimethylphenyl)butan-2-amine hydrochloride These compounds share similar structural features but differ in their chemical and biological properties. The presence of different substituents on the phenyl ring or variations in the carbon chain length can significantly impact their reactivity and applications .
Properties
IUPAC Name |
1-(3,5-dimethylphenyl)propan-2-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N.ClH/c1-8-4-9(2)6-11(5-8)7-10(3)12;/h4-6,10H,7,12H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOYGTLHOQYZFEE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)CC(C)N)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


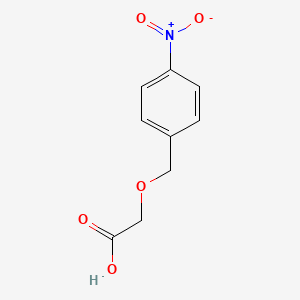

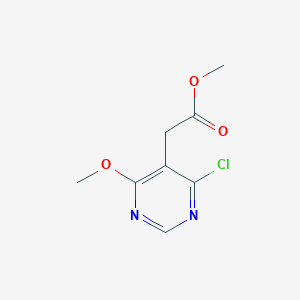
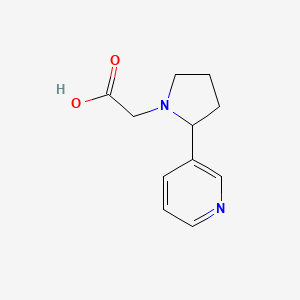
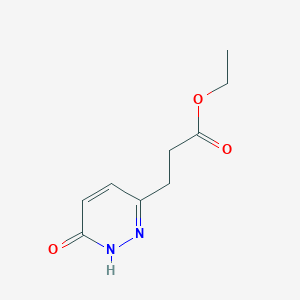
![2-{1-[(2-Methylpropyl)carbamoyl]piperidin-3-yl}acetic acid](/img/structure/B1463961.png)

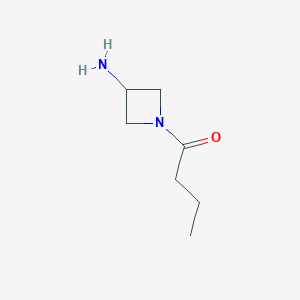
![2-chloro-N-{[4-(pyrrolidin-1-ylmethyl)phenyl]methyl}acetamide hydrochloride](/img/structure/B1463967.png)

![{3-Methylimidazo[1,5-a]pyridin-1-yl}methanol](/img/structure/B1463969.png)
